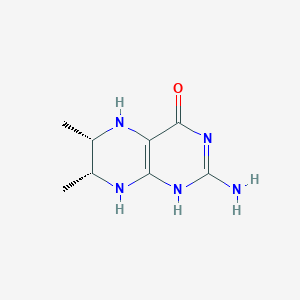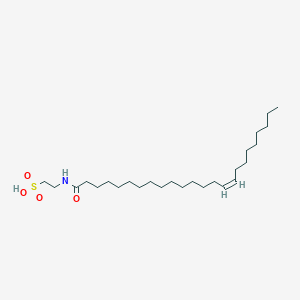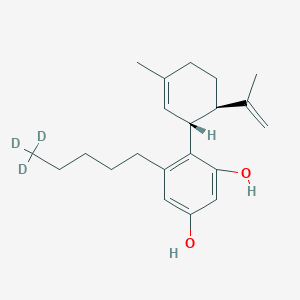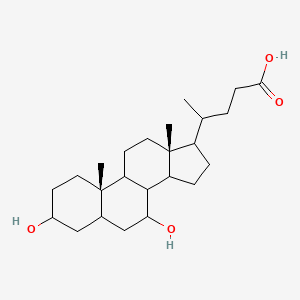
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Vue d'ensemble
Description
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic compound known for its role as an epidermal growth factor receptor (EGFR) inhibitor. It is part of the tyrphostin family, which are small molecules designed to inhibit tyrosine kinases. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and cellular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 3-(3,5-dichlorophenyl)-2-propenenitrile. This intermediate is then reacted with 3-pyridinecarboxaldehyde under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and purification methods such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and solvents such as DMSO. Reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile has a wide range of scientific research applications:
Mécanisme D'action
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). It binds to the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation . The compound specifically targets the ATP-binding site of the kinase, making it a potent inhibitor of EGFR .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrphostin AG 1478: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) and has applications in cancer research.
Tyrphostin AG 879: Targets the ErbB2 receptor and is used in studies related to breast cancer.
Uniqueness
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile is unique due to its specific inhibition of EGFR and its ability to suppress colony formation and DNA synthesis in cancer cells. Its effectiveness in both in vitro and in vivo studies highlights its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-49-7, 138989-57-8 | |
| Record name | RG 14620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-14620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-14620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B7852511.png)

![N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B7852533.png)

![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7852565.png)

![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)

![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)



